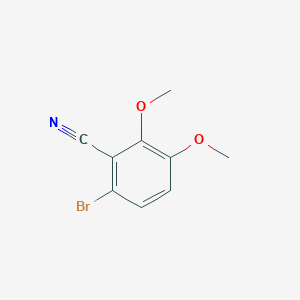

6-Bromo-2,3-dimethoxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-2,3-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO2. It is a derivative of benzonitrile, featuring bromine and methoxy substituents on the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Bromo-2,3-dimethoxybenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethoxybenzonitrile. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2,3-dimethoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Coupling: Biaryl compounds formed through the coupling of this compound with other aromatic rings.

Reduction: 2,3-Dimethoxybenzylamine as the primary product from nitrile reduction.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis

- Intermediate in Synthesis : 6-Bromo-2,3-dimethoxybenzonitrile is commonly used as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as nucleophilic substitution and coupling reactions, making it versatile for creating diverse compounds.

-

Medicinal Chemistry

- Drug Development : The compound plays a crucial role in the development of pharmaceutical compounds. Its ability to interact with biological targets allows researchers to explore its potential as a drug candidate for various therapeutic applications.

-

Material Science

- Building Block for Novel Materials : In material science, this compound serves as a building block for synthesizing novel materials with specific properties. This includes polymers and other advanced materials used in electronics and coatings.

-

Chemical Biology

- Biological Pathway Studies : The compound is utilized in chemical biology for studying biological pathways and developing chemical probes that can interact with cellular components.

Reaction Mechanisms

The mechanisms of action for this compound vary based on its application:

- Substitution Reactions : The bromine atom can be substituted by other nucleophiles, allowing for the formation of new compounds.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

- Reduction Reactions : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing a new class of anti-cancer drugs. The compound's reactivity allowed for the formation of complex structures that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Development of Chemical Probes

Research highlighted the use of this compound to develop chemical probes that target specific enzymes involved in metabolic pathways. These probes were instrumental in elucidating the roles of these enzymes in disease processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-2,3-dimethoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dimethoxybenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

6-Chloro-2,3-dimethoxybenzonitrile: Similar structure but with chlorine instead of bromine, affecting its reactivity and applications.

6-Bromo-2,3-dimethoxybenzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different chemical properties and reactivity.

Uniqueness

6-Bromo-2,3-dimethoxybenzonitrile is unique due to the presence of both bromine and methoxy groups, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it versatile for different applications in scientific research.

Biologische Aktivität

6-Bromo-2,3-dimethoxybenzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and mitochondrial function. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is an organic compound characterized by the presence of bromine and methoxy groups attached to a benzonitrile structure. Its molecular formula is C9H8BrO2, and it exhibits properties that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed in various contexts, including its effects on cancer cell lines and its role in mitochondrial electron transfer mechanisms.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, phenolic compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116, HT-29, LoVo, SW480.

- IC50 Values : The IC50 values for related compounds ranged significantly, indicating varying levels of potency against different cancer types. For example:

Mitochondrial Electron Transfer

Research has highlighted the role of this compound derivatives in mitochondrial electron transfer systems. These compounds can function as electron mediators that interact with components of the mitochondrial respiratory chain:

- Redox Midpoint Potential : The redox midpoint potential for related derivatives was found to be around 142 mV for 6-bromo derivatives . This indicates their ability to participate in redox reactions within mitochondria.

- Electron Transfer Activities : The compounds were shown to act as electron acceptors and donors in enzymatic reactions involving succinate-ubiquinone reductase (SQR) and cytochrome c oxidase .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis via caspase activation |

| Phenolic Derivative A | HCT116 | 38 | Inhibits migration; affects VEGF signaling |

| Phenolic Derivative B | SW480 | 90 | Induces apoptosis; increases cleaved PARP |

Table 2: Mitochondrial Electron Transfer Activities

| Compound | Electron Acceptor Activity (μM/min) | Electron Donor Activity (μM/min) |

|---|---|---|

| Q0C10 | 100 | 0 |

| 6-Br-Q0H2 | 4.10 | 0 |

| 6-Cl-Q0H2 | 15.32 | 0 |

Case Studies

- Study on Anticancer Effects : A study conducted by Kim et al. evaluated the effects of phenolic compounds on breast cancer cell lines, demonstrating significant reductions in cell viability with increasing concentrations . The study emphasized the need for further exploration into the mechanisms behind these effects.

- Mitochondrial Function Research : Another study focused on the interaction between halo-Q derivatives (including those with bromine substitutions) and mitochondrial components. It was found that these compounds could influence energy coupling efficiency within mitochondria, potentially offering therapeutic avenues for conditions related to energy dysregulation .

Eigenschaften

IUPAC Name |

6-bromo-2,3-dimethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJUELZZYSTFBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.